molecular formula C14H8Cl2N2O2 B1275773 4,4'-Azodibenzoyl Dichloride CAS No. 10252-29-6

4,4'-Azodibenzoyl Dichloride

Cat. No. B1275773
CAS RN: 10252-29-6
M. Wt: 307.1 g/mol
InChI Key: ASOXKYGOZZTVHL-UHFFFAOYSA-N
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Description

The compound of interest, 4,4'-Azodibenzoyl Dichloride, is not directly studied in the provided papers. However, related compounds such as 3,3'-azodibenzoic acid and 4,4'-azodibenzoic acid have been synthesized and investigated for their properties and applications. These compounds are structurally similar to 4,4'-Azodibenzoyl Dichloride, with azo linkages between two benzene rings, which are key features in the study of metal-organic frameworks (MOFs) and electronic coupling in mixed-valence compounds .

Synthesis Analysis

The synthesis of related azo compounds involves solvothermal conditions, as seen in the creation of Co(II)-MOFs based on 3,3'-azodibenzoic acid . Another synthesis method for azo compounds includes the reaction of 3-hydroxy-4-nitrobenzoic acid with 1-bromodecane to produce 2,2'-Bis(tetradecyloxy)-4,4'-azodibenzoic acid . These methods provide insights into the potential synthesis routes for 4,4'-Azodibenzoyl Dichloride, which may involve similar reagents and conditions.

Molecular Structure Analysis

The molecular structures of azo compounds are characterized by single crystal X-ray diffraction, which reveals the topology and coordination environment of the metal centers in MOFs . For example, a Cd(II)-organic framework with 3,3'-azodibenzoic acid exhibits a threefold interpenetrated three-dimensional α-Po topological framework . Such detailed structural analysis is crucial for understanding the molecular geometry and potential reactivity of 4,4'-Azodibenzoyl Dichloride.

Chemical Reactions Analysis

The chemical reactivity of azo compounds is highlighted by their ability to form complexes with metals and act as photocatalysts for the degradation of organic dyes . The electronic coupling of MoMo quadruple bonds linked by 4,4'-azodibenzoate is another aspect of chemical reactivity, which has been studied through spectroscopic and electrochemical methods . These studies provide a foundation for predicting the reactivity of 4,4'-Azodibenzoyl Dichloride in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of azo compounds, such as thermal stability and fluorescence, are investigated using techniques like thermogravimetric (TG) analysis and fluorescence spectroscopy . These properties are significant for applications in materials science and catalysis. The photocatalytic degradation properties of Co(II)-MOFs based on 3,3'-azodibenzoic acid, for instance, demonstrate the potential utility of azo compounds in environmental remediation .

Scientific Research Applications

Polymer Synthesis

4,4'-Azodibenzoyl Dichloride is instrumental in synthesizing various polymers. Aly, Abdel-Rahman, and Hussein (2010) demonstrated its use in creating novel polyamides containing azo groups in the polymer backbone. These polymers exhibit unique properties like high crystallinity and good thermal stability (Aly, Abdel-Rahman, & Hussein, 2010). Similarly, Faghihi and Hagibeygi (2003) synthesized polyamides containing azobenzene units and hydantoin derivatives, highlighting the versatility of 4,4'-Azodibenzoyl Dichloride in polymer chemistry (Faghihi & Hagibeygi, 2003).

Application in Aromatic Polyamide Synthesis

Elaborating on its application in polymer synthesis, Aly and Kandeel (1996) utilized 4,4'-Azodibenzoyl Dichloride in the preparation of polyamides by reacting with various diamines. These polyamides were evaluated for their solubility, thermal stability, and crystallinity, emphasizing the compound's role in developing high-performance materials (Aly & Kandeel, 1996).

Use in Catalytic Asymmetric Additions

Mariz, Briceño, Dorta, and Dorta (2008) highlighted its application in asymmetric synthesis, where 4,4'-Azodibenzoyl Dichloride was used in the formation of Rhodium complexes that catalyze asymmetric 1,4 additions to enones, showcasing its potential in stereoselective organic synthesis (Mariz, Briceño, Dorta, & Dorta, 2008).

Photopolymerization Initiator

Bevington and Stamper (1970) explored the use of Azodibenzoyl, including 4,4'-Azodibenzoyl Dichloride, as an initiator for the polymerization of methyl methacrylate. Their study provided insights into the kinetics of polymerization, indicating the efficiency and potential applications in photopolymerization processes (Bevington & Stamper, 1970).

Thermal Stability and Degradation Studies

Al-Ghamdi, Fahmi, and Mohamed (2006) investigated the thermal stability and degradation behavior of polyamide-hydrazides containing azo groups, synthesized using 4,4'-Azodibenzoyl Dichloride. Their research contributes to understanding the thermal properties and stability of azo-containing polymers, important for industrial applications (Al-Ghamdi, Fahmi, & Mohamed, 2006).

Anion Recognition and Coordination Polymers

Niedbała et al. (2022) used 4,4'-Azodibenzoyl Dichloride in synthesizing a light-responsive host for anion recognition, demonstrating its utility in creating functional materials for sensing applications (Niedbała et al., 2022). Chen et al. (2008) constructed coordination polymers by linking metal ions with azodibenzoate anions, including 4,4'-Azodibenzoyl Dichloride, illustrating its role in the field of coordination chemistry and material science (Chen et al., 2008).

properties

IUPAC Name

4-[(4-carbonochloridoylphenyl)diazenyl]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2/c15-13(19)9-1-5-11(6-2-9)17-18-12-7-3-10(4-8-12)14(16)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOXKYGOZZTVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)N=NC2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401174
Record name 4,4'-Azodibenzoyl Dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Azodibenzoyl Dichloride

CAS RN

10252-29-6
Record name 4,4′-Azodibenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10252-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Azodibenzoyl Dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azobenzene-4,4'-dicarbonyl Dichloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
M Irie, T Suzuki - Die Makromolekulare Chemie, Rapid …, 1987 - Wiley Online Library
The present paper reports on a reversible conformational change of poly (dimethy1-siloxane) with azobenzene residues in the main chain in non-polar solvents. Several attempts have …
Number of citations: 31 onlinelibrary.wiley.com
D Jayaprakash, L Ravikumar… - Die Makromolekulare …, 1981 - Wiley Online Library
In recent years polymers containing certain chromophoric groups in the main chain have received the attention of synthetic polymer chemists. Of the various groups that impart colour to …
Number of citations: 28 onlinelibrary.wiley.com
R Seto, T Maeda, G Konishi, T Takata - Polymer journal, 2007 - nature.com
Three optically active polyesters possessing C 2 chiral spirobifluorene moieties in the main chains were prepared and their structural feature was discussed mainly by the UV-vis and …
Number of citations: 13 www.nature.com
P Niedbała, M Ceborska, M Mehmet, W Ignacak… - Materials, 2022 - mdpi.com
A sterically crowded light-responsive host 1 was synthetized with a 93% yield by applying a post-functionalization protocol utilizing the double amidation of 4,4′-azodibenzoyl …
Number of citations: 8 www.mdpi.com
KI Aly, O Younis, NS Al-Muaikel, AA Atalla… - Journal of Polymer …, 2019 - Springer
Polyhydrazides (PHs) and polyoxadiazoles (PODs) have broad potential applications, but PHs are generally not high-temperature resistant and PODs are commonly insoluble in …
Number of citations: 6 link.springer.com
H Jintoku, Y Matsuzawa, M Yoshida - Carbon, 2019 - Elsevier
Air- and thermally stable carbon nanotube (CNT)-based transparent conductive films have been developed by a facile wet-coating method using an anionic azobenzene derivative with …
Number of citations: 14 www.sciencedirect.com
Z Chen, Z Lv, G Qing, T Sun - Journal of Materials Chemistry B, 2017 - pubs.rsc.org
Photo-responsive materials, particularly those based on peptides, hold much promise for numerous potential applications in biomedicine and bionanotechnology. For these switchable …
Number of citations: 23 pubs.rsc.org
H Jintoku, T Sato, T Nakazumi… - … applied materials & …, 2017 - ACS Publications
A simple fabrication method for patterned carbon nanotube (CNT) films is presented, using the concept of light-induced dispersibility switching with a photoresponsive dispersant. A …
Number of citations: 10 pubs.acs.org
H Jintoku, Y Matsuzawa, M Yoshida - RSC advances, 2018 - pubs.rsc.org
The light-induced switching of the optical and electrical properties of single-walled carbon nanotubes (SWCNTs) was demonstrated following hybridisation with an azobenzene-based …
Number of citations: 6 pubs.rsc.org
H Jintoku, Y Matsuzawa, H Kihara… - FUTURUM-Tsukuba …, 2017 - 130.158.171.222
We demonstrated the dispersibility tuning of single-walled carbon nanotubes (SWCNTs) by the photoisomerization of azobenzene-derived dispersants. Upon irradiation with UV and …
Number of citations: 5 130.158.171.222

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